Cas no 1699434-88-2 (1-(Piperazin-1-yl)cyclopropane-1-carboxamide)

1-(Piperazin-1-yl)cyclopropane-1-carboxamide structure
1699434-88-2 structure
商品名:1-(Piperazin-1-yl)cyclopropane-1-carboxamide
CAS番号:1699434-88-2
MF:C8H15N3O
メガワット:169.224201440811
CID:6394498
PubChem ID:103439440

1-(Piperazin-1-yl)cyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 1699434-88-2
    • EN300-5161591
    • 1-(piperazin-1-yl)cyclopropane-1-carboxamide
    • 1-(Piperazin-1-yl)cyclopropane-1-carboxamide
    • インチ: 1S/C8H15N3O/c9-7(12)8(1-2-8)11-5-3-10-4-6-11/h10H,1-6H2,(H2,9,12)
    • InChIKey: OHZOCAOPIFKKKI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CC1)N1CCNCC1)N

計算された属性

  • せいみつぶんしりょう: 169.121512110g/mol
  • どういたいしつりょう: 169.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 58.4Ų

1-(Piperazin-1-yl)cyclopropane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5161591-0.5g
1-(piperazin-1-yl)cyclopropane-1-carboxamide
1699434-88-2
0.5g
$1302.0 2023-06-05
Enamine
EN300-5161591-5.0g
1-(piperazin-1-yl)cyclopropane-1-carboxamide
1699434-88-2
5g
$3935.0 2023-06-05
Enamine
EN300-5161591-0.05g
1-(piperazin-1-yl)cyclopropane-1-carboxamide
1699434-88-2
0.05g
$1140.0 2023-06-05
Enamine
EN300-5161591-10.0g
1-(piperazin-1-yl)cyclopropane-1-carboxamide
1699434-88-2
10g
$5837.0 2023-06-05
Enamine
EN300-5161591-0.25g
1-(piperazin-1-yl)cyclopropane-1-carboxamide
1699434-88-2
0.25g
$1249.0 2023-06-05
Enamine
EN300-5161591-1.0g
1-(piperazin-1-yl)cyclopropane-1-carboxamide
1699434-88-2
1g
$1357.0 2023-06-05
Enamine
EN300-5161591-0.1g
1-(piperazin-1-yl)cyclopropane-1-carboxamide
1699434-88-2
0.1g
$1195.0 2023-06-05
Enamine
EN300-5161591-2.5g
1-(piperazin-1-yl)cyclopropane-1-carboxamide
1699434-88-2
2.5g
$2660.0 2023-06-05

1-(Piperazin-1-yl)cyclopropane-1-carboxamide 関連文献

1-(Piperazin-1-yl)cyclopropane-1-carboxamideに関する追加情報

Comprehensive Overview of 1-(Piperazin-1-yl)cyclopropane-1-carboxamide (CAS No. 1699434-88-2): Properties, Applications, and Research Insights

1-(Piperazin-1-yl)cyclopropane-1-carboxamide (CAS No. 1699434-88-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound, characterized by a cyclopropane core linked to a piperazine moiety and a carboxamide group, offers intriguing possibilities for drug discovery and material science. Researchers are increasingly exploring its role as a building block in medicinal chemistry, particularly for designing central nervous system (CNS) targeting molecules and enzyme inhibitors.

The growing interest in 1-(Piperazin-1-yl)cyclopropane-1-carboxamide aligns with current trends in small molecule drug development, where compounds with rigid cyclic structures like cyclopropanes are valued for their conformational constraints. Recent publications highlight its utility in optimizing blood-brain barrier (BBB) permeability—a hot topic in neuroscience research—as the piperazine component may enhance solubility while the cyclopropane ring improves metabolic stability. These properties address frequent search queries such as "how to improve drug bioavailability" and "CNS drug design strategies" that dominate academic and industrial forums.

Synthetic approaches to CAS 1699434-88-2 typically involve multi-step organic reactions, including N-alkylation of piperazine with activated cyclopropane derivatives followed by carboxamide formation. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity—a critical consideration for researchers investigating structure-activity relationships (SAR). The compound's logP and hydrogen bonding capacity (frequently searched parameters in ADMET prediction tools) make it particularly relevant for computational chemistry studies aiming to predict drug-like properties.

Beyond pharmaceutical applications, 1-(Piperazin-1-yl)cyclopropane-1-carboxamide has emerged in materials science as a potential ligand for metal-organic frameworks (MOFs), responding to growing interest in functionalized organic linkers. Its dual functionality allows coordination through both the piperazine nitrogen and carboxamide oxygen, a feature explored in recent patents covering porous materials for gas storage—addressing environmental concerns like carbon capture technologies that rank high in scientific searches.

Quality control protocols for this compound emphasize HPLC purity analysis (>98% typically required) and strict residual solvent monitoring, reflecting industry standards that researchers often query regarding "QC methods for research chemicals". Proper storage conditions (typically 2-8°C under inert atmosphere) ensure stability—another frequently searched practical consideration for laboratory handling of sensitive heterocyclic compounds.

Ongoing investigations explore 1699434-88-2's potential in kinase inhibitor scaffolds, capitalizing on the piperazine's ability to form salt bridges with protein targets. This aligns with trending searches for "new cancer drug targets 2024" and "selective kinase modulators". Recent preclinical studies suggest its derivatives may influence neurotransmitter receptors, making it a compound of interest for neurodegenerative disease research—a field experiencing exponential growth in publication volume.

The commercial availability of 1-(Piperazin-1-yl)cyclopropane-1-carboxamide through specialized fine chemical suppliers has facilitated broader research access, though synthesis scale-up remains an active discussion point (as seen in forum threads about "bulk custom synthesis challenges"). Its patent landscape shows increasing coverage in combinatorial chemistry libraries, particularly for GPCR-targeted compounds—addressing the pharmaceutical industry's demand for diverse screening compounds.

From a regulatory perspective, proper SDS documentation and REACH compliance (common search terms for chemical procurement) are essential for international distribution. The compound's non-hazardous classification under standard handling conditions makes it accessible for academic labs investigating new synthetic methodologies—a consistently popular topic in organic chemistry literature.

Future research directions may explore chiral derivatives of CAS 1699434-88-2, responding to the pharmaceutical industry's focus on enantioselective synthesis (a rising search term in asymmetric catalysis studies). The compound's versatility positions it as a valuable asset for both medicinal chemistry optimization and materials science innovation, bridging two rapidly evolving scientific domains that frequently intersect in cutting-edge research publications.

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